Cas no 1803670-81-6 (4-Amino-5-chloro-3-(difluoromethyl)-2-iodopyridine)

4-Amino-5-chloro-3-(difluoromethyl)-2-iodopyridine Chemical and Physical Properties
Names and Identifiers
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- 4-Amino-5-chloro-3-(difluoromethyl)-2-iodopyridine
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- Inchi: 1S/C6H4ClF2IN2/c7-2-1-12-6(10)3(4(2)11)5(8)9/h1,5H,(H2,11,12)
- InChI Key: NEPDQVUOCKZNEO-UHFFFAOYSA-N
- SMILES: IC1C(C(F)F)=C(C(=CN=1)Cl)N
Computed Properties
- Exact Mass: 303.908
- Monoisotopic Mass: 303.908
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 161
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.9
- XLogP3: 2.1
4-Amino-5-chloro-3-(difluoromethyl)-2-iodopyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029071172-1g |
4-Amino-5-chloro-3-(difluoromethyl)-2-iodopyridine |
1803670-81-6 | 97% | 1g |
$1,534.70 | 2022-04-02 |
4-Amino-5-chloro-3-(difluoromethyl)-2-iodopyridine Related Literature
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2. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
Additional information on 4-Amino-5-chloro-3-(difluoromethyl)-2-iodopyridine
4-Amino-5-chloro-3-(difluoromethyl)-2-iodopyridine (CAS No. 1803670-81-6): A Versatile Intermediate in Modern Pharmaceutical Research
4-Amino-5-chloro-3-(difluoromethyl)-2-iodopyridine, identified by its unique chemical signature under the CAS number 1803670-81-6, represents a critical intermediate in the realm of pharmaceutical synthesis. This compound, characterized by its intricate structural framework, has garnered significant attention due to its multifaceted applications in drug discovery and development. The presence of multiple reactive sites, including an amino group, a chloro substituent, and a difluoromethyl moiety, coupled with the iodine atom, makes it a valuable building block for constructing complex molecular architectures.
The significance of this compound is further underscored by its role in the synthesis of various pharmacologically active agents. Recent advancements in medicinal chemistry have highlighted its utility in the development of small-molecule inhibitors targeting key biological pathways. For instance, studies have demonstrated its efficacy as a precursor in the synthesis of kinase inhibitors, which are pivotal in treating cancers and inflammatory diseases. The 4-amino group provides a nucleophilic site for further functionalization, while the 5-chloro and 3-(difluoromethyl) groups introduce specific electronic and steric properties that enhance binding affinity to biological targets.
In addition to its role in kinase inhibition, 4-Amino-5-chloro-3-(difluoromethyl)-2-iodopyridine has been explored in the development of antiviral agents. The structural features of this compound allow for the creation of molecules that can interfere with viral replication mechanisms. Notably, modifications involving the 2-iodopyridine core have led to the discovery of novel antiviral compounds with promising preclinical results. These findings underscore the compound's versatility and its potential as a scaffold for future therapeutic interventions.
The incorporation of fluorine atoms in the 3-(difluoromethyl) group is particularly noteworthy, as fluorinated compounds often exhibit improved metabolic stability and bioavailability. This feature has made it a preferred choice for medicinal chemists seeking to optimize drug-like properties. Furthermore, the presence of an iodine atom at the 2-position offers opportunities for further derivatization via cross-coupling reactions, such as Suzuki or Stille couplings, which are widely employed in constructing complex organic molecules.
Recent research has also delved into the computational modeling of 4-Amino-5-chloro-3-(difluoromethyl)-2-iodopyridine to better understand its interactions with biological targets. Molecular docking studies have revealed that this compound can effectively bind to various protein receptors, suggesting its potential as a lead compound for drug development. These computational insights have guided experimental efforts, leading to more efficient synthetic routes and improved yields.
The compound's applicability extends beyond pharmaceuticals into agrochemicals and materials science. Its structural motifs are reminiscent of key components found in herbicides and fungicides, indicating potential uses in crop protection. Additionally, the unique electronic properties conferred by the fluorine and iodine substituents make it a candidate for developing advanced materials with tailored optical and electronic characteristics.
In conclusion, 4-Amino-5-chloro-3-(difluoromethyl)-2-iodopyridine (CAS No. 1803670-81-6) stands as a cornerstone in modern synthetic chemistry. Its diverse functional groups and structural flexibility make it an indispensable tool for researchers aiming to develop novel therapeutic agents. As our understanding of biological systems continues to evolve, this compound will undoubtedly play a pivotal role in addressing some of the most pressing challenges in medicine and materials science.
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